molecular formula C17H16O5 B5856808 4-(methoxycarbonyl)benzyl 3-methoxybenzoate

4-(methoxycarbonyl)benzyl 3-methoxybenzoate

Cat. No. B5856808
M. Wt: 300.30 g/mol
InChI Key: SQXJSOYAGPGEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)benzyl 3-methoxybenzoate, also known as MMB-2201, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of endogenous cannabinoids in the human body. MMB-2201 was first synthesized in the early 2010s and has since gained popularity among the scientific community for its potential applications in research.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)benzyl 3-methoxybenzoate involves the activation of the CB1 and CB2 receptors in the human body. These receptors are primarily located in the central and peripheral nervous systems and are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function. Upon activation, the CB1 and CB2 receptors modulate the release of neurotransmitters and other signaling molecules, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(methoxycarbonyl)benzyl 3-methoxybenzoate in lab experiments is its high affinity and selectivity for the CB1 and CB2 receptors, which allows for precise control over the activation of these receptors. Additionally, this compound is relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, one of the main limitations of using this compound is its potential for abuse and dependence, which may limit its clinical applications.

Future Directions

There are several future directions for the use of 4-(methoxycarbonyl)benzyl 3-methoxybenzoate in scientific research. One potential application is in the development of new drugs for the treatment of chronic pain, anxiety, and other medical conditions. Additionally, this compound may be used to study the role of the CB1 and CB2 receptors in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Finally, this compound may be used to develop new tools for the diagnosis and treatment of cannabinoid-related disorders.

Synthesis Methods

4-(methoxycarbonyl)benzyl 3-methoxybenzoate can be synthesized using a variety of methods, including the classical route of indole synthesis and the palladium-catalyzed cross-coupling reaction. The classical route involves the condensation of indole-3-carboxylic acid with 4-(methoxycarbonyl)benzaldehyde in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with methoxybenzoyl chloride to obtain this compound. The palladium-catalyzed cross-coupling reaction involves the reaction of 4-bromo-2-methoxybenzoic acid with 4-(methoxycarbonyl)benzyl chloride in the presence of a palladium catalyst and a base such as triethylamine.

Scientific Research Applications

4-(methoxycarbonyl)benzyl 3-methoxybenzoate has been widely used in scientific research for its potential applications in the field of cannabinoid pharmacology. It has been shown to exhibit high affinity and selectivity for the CB1 and CB2 receptors, making it a valuable tool for studying the physiological and pharmacological effects of these receptors. This compound has also been used in the development of new drugs for the treatment of various medical conditions, including chronic pain, anxiety, and neurological disorders.

properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-15-5-3-4-14(10-15)17(19)22-11-12-6-8-13(9-7-12)16(18)21-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXJSOYAGPGEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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